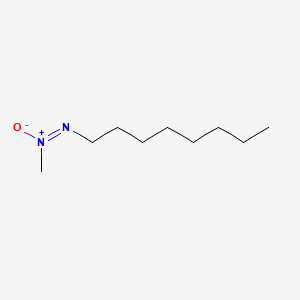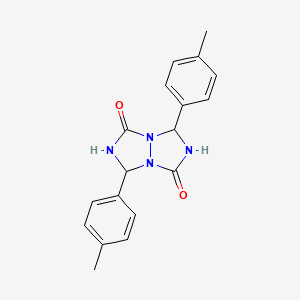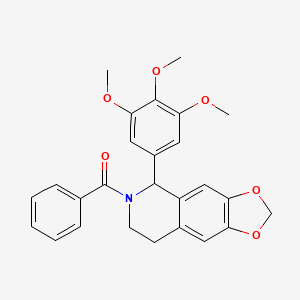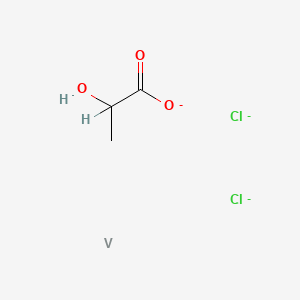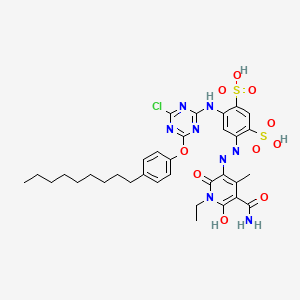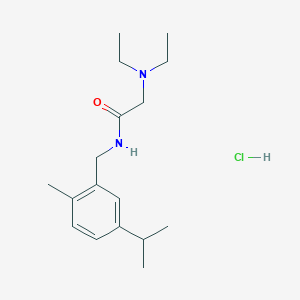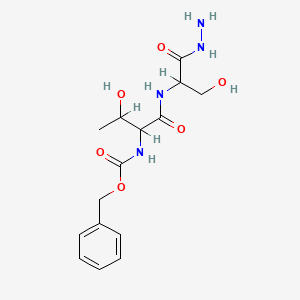
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of serine and threonine residues, along with a benzyl ester and hydrazide functional group. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- typically involves multiple steps. One common method includes the protection of the amino and hydroxyl groups of serine and threonine, followed by the coupling of these protected amino acids. The benzyl ester is introduced through esterification, and the hydrazide group is added via hydrazinolysis. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using peptide synthesizers. These machines can precisely control the addition of reagents and the removal of protecting groups, allowing for the efficient production of the compound on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the benzyl ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new esters or amides.
Applications De Recherche Scientifique
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving protein structure and function.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Serine, N-(N-carboxy-L-threonyl)-, methyl ester, L-
- Threonine, N-(N-carboxy-L-seryl)-, N-benzyl ester, hydrazide, L-
Uniqueness
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both serine and threonine residues, along with the benzyl ester and hydrazide groups, allows for a wide range of chemical reactions and applications that may not be possible with similar compounds.
Propriétés
Numéro CAS |
2488-25-7 |
|---|---|
Formule moléculaire |
C15H22N4O6 |
Poids moléculaire |
354.36 g/mol |
Nom IUPAC |
benzyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22N4O6/c1-9(21)12(14(23)17-11(7-20)13(22)19-16)18-15(24)25-8-10-5-3-2-4-6-10/h2-6,9,11-12,20-21H,7-8,16H2,1H3,(H,17,23)(H,18,24)(H,19,22) |
Clé InChI |
AHQSPWRFRHJCRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


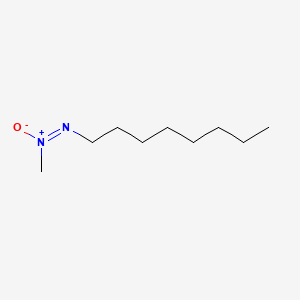
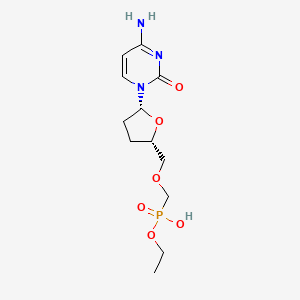
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
